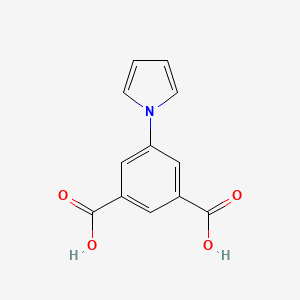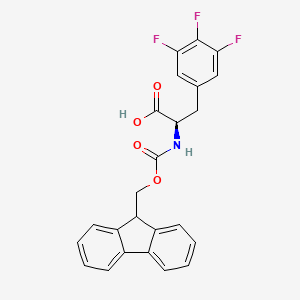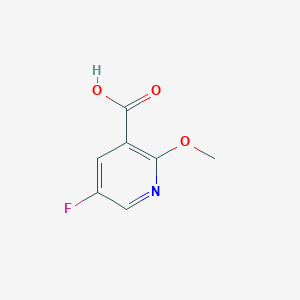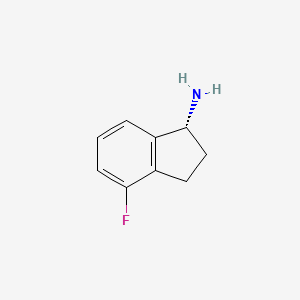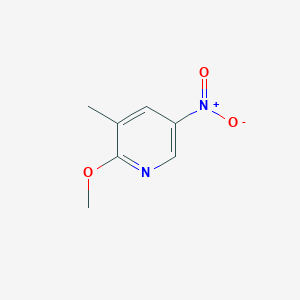
4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular weight of 183.68 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9 (8)10;/h2-5,8,11H,6-7H2,1H3;1H . This indicates the presence of a chlorine atom in the compound, which is characteristic of hydrochlorides. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 183.68 .Applications De Recherche Scientifique
Structural Importance in Pharmaceuticals
4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has significant structural importance in pharmaceuticals. It is a key structural element in many natural products, particularly optically pure tetrahydroquinolines, which are common in alkaloids and essential in pharmaceutical and agrochemical synthesis. Examples include bioactive alkaloids such as (+)-galipinine and ( )-augustureine, and the antibacterial drug (S)-flumequine (Wang et al., 2009).
Synthesis Applications
The compound plays a crucial role in synthesis applications. It is used in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, which involves a tandem reduction-reductive amination reaction (Bunce et al., 2001). Additionally, it is integral in the resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 2000).
Antifungal Properties
Some derivatives of 4-Methyl-1,2,3,4-tetrahydroquinoline have demonstrated potential antifungal properties. Studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines show significant activity against dermatophytes, with specific compounds showing notable in vitro antifungal activity (Bohórquez et al., 2015).
Antibiotic Properties
The compound also contributes to antibiotic properties. For instance, helquinoline, a tetrahydroquinoline derivative from Janibacter limosus, shows high biological activity against bacteria and fungi (Asolkar et al., 2004).
Cytotoxic Evaluation
Further, novel tetrahydroquinoline derivatives have been evaluated for their cytotoxic properties. These studies show a relationship between cytotoxic activity and the substitutions in the aryl ring, with certain compounds exhibiting significant activity against specific cell lines (Kouznetsov et al., 2016).
Chemical Synthesis Techniques
This compound is also involved in chemical synthesis techniques. For example, the CAN-catalyzed reaction between anilines and vinyl ethers provides access to 4-alkoxy-2-methyl-1,2,3,4-tetrahydroquinolines, which is a stereoselective reaction favoring a cis arrangement of groups (Sridharan et al., 2007).
Role in Medicinal Chemistry
Its role in medicinal chemistry is noteworthy. The compound serves as an important intermediate in the synthesis of cardiovascular drugs and dyes (Guobao, 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the primary targets of this compound could be the biological pathways related to these disorders.
Mode of Action
It is known that thiq-based compounds interact with their targets, leading to changes in the biological activities of the targets . The interaction could involve binding to specific receptors or enzymes, altering their function and leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the response to infective pathogens and neurodegenerative disorders . These could include pathways related to immune response, inflammation, and neuronal function. The compound may exert its effects by modulating these pathways, leading to downstream effects such as the inhibition of pathogen growth or the reduction of neurodegeneration.
Result of Action
The result of the action of this compound at the molecular and cellular level would be the modulation of the function of its targets. This could lead to changes in the activity of the affected biochemical pathways, resulting in therapeutic effects such as the inhibition of pathogen growth or the reduction of neurodegeneration .
Analyse Biochimique
Biochemical Properties
4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their function and influencing cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. For example, the compound can inhibit the activity of certain enzymes, leading to the accumulation of their substrates and a decrease in the levels of their products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSGVSZLNBMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655377 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74459-19-1 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

